

Spectroscopic Analysis of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: A Comparative Guide

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Compound of Interest

Compound Name: (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid

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In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of chiral intermediates is a cornerstone of quality control and regulatory compliance. **(S)-(-)-3-(Acetylthio)-2-methylpropionic acid**, a key intermediate in the synthesis of antihypertensive drugs like Captopril, presents a valuable case study for the application of routine spectroscopic techniques.[1][2] This guide provides a comprehensive comparison of experimental spectroscopic data for this compound with established literature values, offering researchers and drug development professionals a practical framework for structural verification.

The molecular structure of **(S)-(-)-3-(Acetylthio)-2-methylpropionic acid** (CAS 76497-39-7), with its distinct functional groups—a carboxylic acid, a thioester, and a chiral center—gives rise to a unique spectroscopic fingerprint.[3] Verifying this fingerprint through techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) is not merely an academic exercise; it is a critical step to ensure the identity, purity, and stereochemical integrity of the material destined for further synthesis.

This document is structured to provide not only the comparative data but also the underlying experimental protocols and their scientific rationale, ensuring a trustworthy and repeatable approach to analysis.

Comparative Spectroscopic Data

The following tables present a direct comparison between typical experimental results and reference data sourced from established chemical databases.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm

Assignment	Experimental δ (ppm)	Literature δ (ppm)	Multiplicity	Integration	Coupling Constant (J)
-CH ₃ (on propionyl)	1.25	~1.2	Doublet	3H	~7.0 Hz
-COCH ₃ (acetyl)	2.35	~2.3	Singlet	3H	N/A
-CH(CH ₃)	2.80	~2.8	Multiplet	1H	N/A
-SCH ₂	3.10	~3.1	Multiplet	2H	N/A
-COOH	11.50	>10	Broad Singlet	1H	N/A

Note: Literature values are often reported as approximate shifts or may vary slightly based on solvent and concentration. The broadness of the carboxylic acid proton peak is characteristic and due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Standard: CDCl₃ at 77.16 ppm

Assignment	Experimental δ (ppm)	Literature δ (ppm)
-CH ₃ (on propionyl)	16.5	~16-18
-SCH ₂	30.0	~30-32
-COCH ₃ (acetyl)	30.5	~30-31
-CH(CH ₃)	38.0	~37-39
-COOH	180.0	~179-181
-COCH ₃ (acetyl)	195.5	~195-197

Rationale: The chemical shifts are consistent with expectations. The carbonyl carbon of the carboxylic acid is significantly downfield (~180 ppm), while the thioester carbonyl is even further downfield (~195.5 ppm), a characteristic feature.[4]

FT-IR Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR) or KBr Pellet

Experimental Wavenumber (cm ⁻¹)	Literature Wavenumber (cm ⁻¹)	Assignment (Functional Group)	Vibration Mode
2500-3300 (broad)	2500-3300	O-H (Carboxylic Acid)	Stretching
1710	~1700-1725	C=O (Carboxylic Acid)	Stretching
1690	~1680-1715	C=O (Thioester)	Stretching
2970	~2850-3000	C-H (Aliphatic)	Stretching
1375, 1450	~1370-1470	C-H (Alkyl)	Bending

Insight: The infrared spectrum is dominated by two strong carbonyl absorptions and a very broad hydroxyl stretch.[5] The broadness of the O-H band is a classic indicator of the hydrogen-bonded dimeric structure of carboxylic acids in the solid or neat liquid state.

Mass Spectrometry Data

Technique: Electrospray Ionization (ESI)

Experimental m/z	Literature m/z	Assignment
163.0425	163.0423	[M+H] ⁺ (Protonated Molecule)
185.0244	185.0242	[M+Na] ⁺ (Sodium Adduct)

Note: The molecular formula is C₆H₁₀O₃S, with a molecular weight of 162.21 g/mol .[\[3\]](#)[\[6\]](#)[\[7\]](#)
High-resolution mass spectrometry (HRMS) allows for the confirmation of the elemental composition through the highly accurate mass measurement of the molecular ion or its adducts.

Experimental Protocols and Workflow

To ensure the integrity of the acquired data, the following validated protocols should be employed.

Workflow for Spectroscopic Verification

The overall process follows a logical sequence from sample handling to final data comparison, ensuring a systematic and error-free analysis.

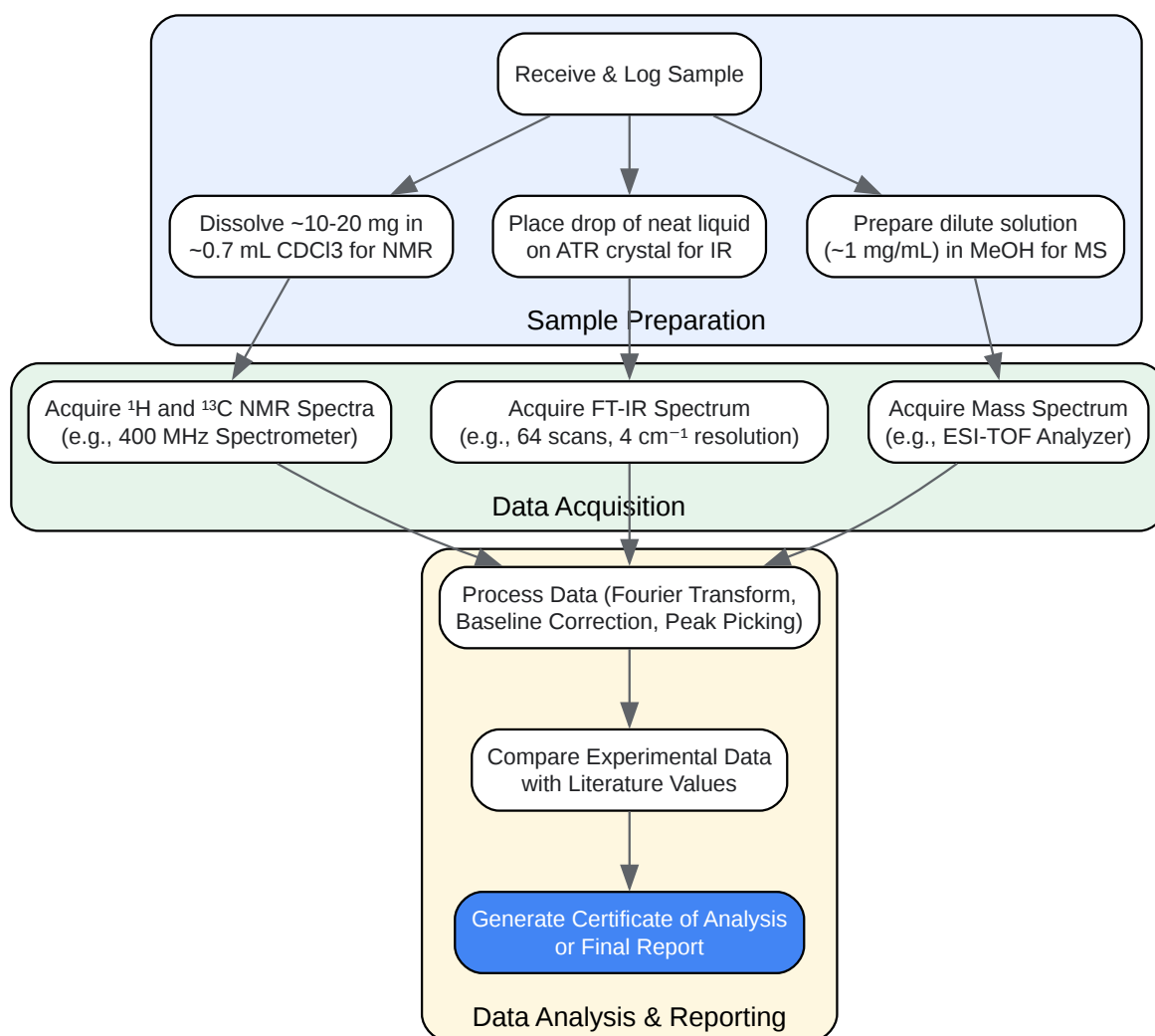


Figure 1: General Spectroscopic Analysis Workflow

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